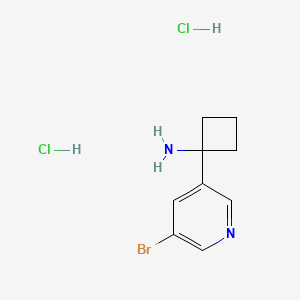
1-(5-Bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 1256793-73-3 . It has a molecular weight of 227.1 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H11BrN2/c10-7-2-3-8 (12-6-7)9 (11)4-1-5-9/h2-3,6H,1,4-5,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.1 . It is a liquid at room temperature and is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Selective Amination and Synthesis of Bioactive Compounds
Selective Amination : A study demonstrated the selective amination of polyhalopyridines, including compounds similar to "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride", using a palladium-Xantphos complex. This process yields high chemoselectivity and isolated yields, highlighting its utility in synthesizing aminopyridines which are crucial in developing various pharmaceuticals and agrochemicals (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Antimicrobial and Cytotoxic Activity : The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, involving processes related to the chemical functionalities of "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride", showed significant antimicrobial and cytotoxic activities. These findings suggest the potential of using such compounds in therapeutic applications (M. Noolvi et al., 2014).
Chemoselective Functionalization : Research on the chemoselective functionalization of polyhalopyridines similar to the subject compound has led to the development of various substituted pyridines through catalytic amination conditions. These methods provide access to diverse chemical structures with potential application in drug development and material science (Bryan W Stroup et al., 2007).
Development of Heterocyclic Compounds
Synthesis of Heterocycles : Utilizing compounds like "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride" in the synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety opens new avenues for creating bioactive molecules with potential pharmacological applications (V. Zapol’skii et al., 2012).
Thiazolo[4,5-d]pyrimidine Derivatives : The reaction of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a compound that shares functional group similarities with "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride", with carbon disulfide and alkyl halides led to the synthesis of new thiazolo[4,5-d]pyrimidine derivatives. These compounds have potential applications in medicinal chemistry and drug design (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.
Propiedades
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-4-7(5-12-6-8)9(11)2-1-3-9;;/h4-6H,1-3,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGFNTQSURNDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CN=C2)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(1,1-Dioxothiolan-3-yl)-prop-2-ynylamino]methyl]-N-methyl-N-propan-2-ylpyridin-2-amine](/img/structure/B2662237.png)


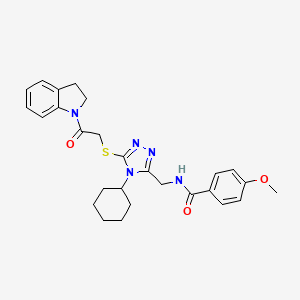
![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)
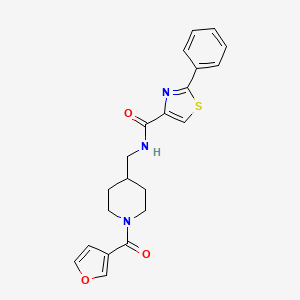
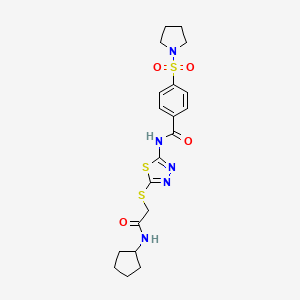
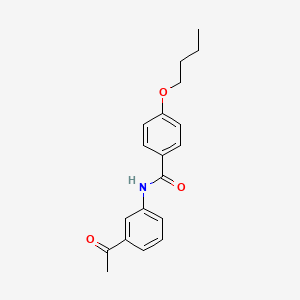
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2662253.png)
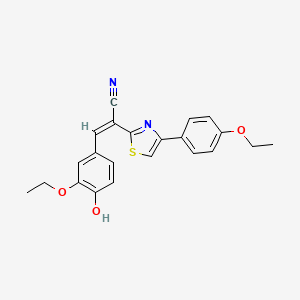
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)